Cas no 56109-24-1 (Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-)

Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl- structure
56109-24-1 structure
Product Name:Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-
CAS-nummer:56109-24-1
MF:C15H16N3S
MW:270.372641563416
CID:349767
PubChem ID:7084
Update Time:2025-04-19

Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-
    • (7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium
    • TOLONIUM [WHO-DD]
    • (7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;hydrochloride
    • NS00040892
    • Tolonium ion
    • cid_16682403
    • NCI60_000268
    • AB00443638_08
    • (7-amino-8-methyl-3-phenothiazinylidene)-dimethylammonium;hydrochloride
    • 3-Amino-7-(dimethylamino)-2-methylphenothiazin-5-ium
    • NCGC00181775-01
    • NS00004526
    • (7-amino-8-methyl-phenothiazin-3-ylidene)-dimethyl-ammonium;hydrochloride
    • Tolonium cation
    • CHEBI:87648
    • MLS000738130
    • BDBM52827
    • 56109-24-1
    • UNII-P3Y6XJA2D1
    • DTXSID50859161
    • SCHEMBL2626791
    • N7,N7,2-trimethylphenothiazin-5-ium-3,7-diamine
    • CHEMBL1197206
    • (7-azanyl-8-methyl-phenothiazin-3-ylidene)-dimethyl-azanium;hydrochloride
    • P3Y6XJA2D1
    • SCHEMBL460238
    • BDBM50430742
    • CHEMBL1622638
    • Q27159802
    • Tolonium
    • SMR000393892
    • NSC11225
    • Inchi: 1S/C15H15N3S/c1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13/h4-8,16H,1-3H3/p+1
    • InChI-sleutel: KZEUBCUXBNEMSQ-UHFFFAOYSA-O
    • LACHT: S1C2C=C(C(C)=CC=2N=C2C=C/C(/C=C12)=[N+](/C)\C)N

Berekende eigenschappen

  • Exacte massa: 270.10668
  • Monoisotopische massa: 270.10649370g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 0
  • Complexiteit: 512
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 66.7Ų

Experimentele eigenschappen

  • PSA: 42.15
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.